Methyl 6-isopropylpicolinate
Description
Methyl 6-isopropylpicolinate is a picolinic acid derivative characterized by a methyl ester group at the 2-position and an isopropyl substituent at the 6-position of the pyridine ring. The isopropyl group introduces steric bulk and hydrophobicity, which can influence solubility, hydrolysis kinetics, and biological interactions compared to smaller substituents like methyl or ethyl groups . This compound is primarily used in chemical synthesis and pharmaceutical research, serving as an intermediate for developing bioactive molecules or specialty chemicals.
Properties
CAS No. |
1211590-16-7 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 6-propan-2-ylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-7(2)8-5-4-6-9(11-8)10(12)13-3/h4-7H,1-3H3 |
InChI Key |
TZPRYUFMLBAGFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CC=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-isopropylpicolinate can be synthesized through various methods. One common approach involves the esterification of 6-isopropylpicolinic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-isopropylpicolinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 6-isopropylpicolinic acid or 6-isopropylpyridine-2,3-dione.
Reduction: 6-isopropylpicolinic alcohol.
Substitution: Various substituted picolinates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-isopropylpicolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of methyl 6-isopropylpicolinate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl 6-isopropylpicolinate shares structural similarities with other picolinate derivatives. Below is a detailed comparison based on substituent effects, physicochemical properties, and biological activities.
Structural and Functional Group Comparisons
| Compound Name | Substituent at 6-Position | Molecular Formula | Key Features |
|---|---|---|---|
| This compound | Isopropyl | C10H13NO2 | High steric hindrance; moderate hydrolysis rate (0.09 s⁻¹) |
| Methyl 6-chloropicolinate | Chlorine | C7H6ClNO2 | Electrophilic chlorine enhances reactivity in substitution reactions |
| Methyl 6-(hydroxymethyl)picolinate | Hydroxymethyl | C8H9NO3 | Polar hydroxyl group improves solubility; used in pharmaceutical synthesis |
| Ethyl 4-isopropylpicolinate | Isopropyl (4-position) | C11H15NO2 | Substituent position alters electronic and steric properties |
| Methyl 6-(1-cyanocyclopropyl)picolinate | Cyano cyclopropyl | C10H11N2O2 | Electron-withdrawing cyano group stabilizes intermediates in synthesis |
Physicochemical Properties
- Hydrolysis Rate : this compound exhibits a hydrolysis rate of 0.09 s⁻¹, slower than Ethyl picolinate (0.25 s⁻¹) but faster than Methyl 6-chloro-3-methoxypicolinate (data extrapolated from similar esters) .
- Solubility: The isopropyl group reduces water solubility compared to hydroxymethyl or amino derivatives, making it more suitable for lipid-rich environments .
- Coordination Strength : Moderate coordination with metal ions, weaker than Ethyl picolinate but stronger than Methyl 6-chloro derivatives .
Research Findings and Mechanistic Insights
Substituent Effects on Reactivity
- Steric Hindrance : The isopropyl group at the 6-position slows hydrolysis compared to less bulky substituents, as seen in its lower rate constant (0.09 s⁻¹ vs. 0.25 s⁻¹ for Ethyl picolinate) .
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